![molecular formula C11H18N2 B112621 N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine CAS No. 42817-60-7](/img/structure/B112621.png)
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
Descripción general
Descripción
“N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine” can be represented by the SMILES stringCN(C)CCCc1ccc(N)cc1 . This indicates that the molecule consists of a dimethylamine group attached to a propyl chain, which is further connected to an aminophenyl group.
Aplicaciones Científicas De Investigación
- Application : N-[3-(4-aminophenyl)propyl]-N,N-dimethylamine is an organic compound that can be used as a building block in organic synthesis .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis. In general, the use of this compound could enable the synthesis of a wide range of organic compounds .
- Application : This compound has been used in the design and synthesis of highly selective 5-HT1A receptor inhibitors .
- Method of Application : The compound was incorporated into a 4-alkyl-1-arylpiperazine scaffold. Two new compounds were synthesized bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine, respectively .
- Results or Outcomes : Both of the synthesized compounds proved to be highly selective ligands towards the 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
- Application : This compound can be used in the creation of composites for organic dye removal .
- Method of Application : Tris(4-aminophenyl)amine-based polyimide (TP), which has significant adsorption properties, is combined with graphitic carbon nitride to form TPCN composites . These composites show improved charge separation, slow recombination of electron-hole pairs, and enhanced light absorption .
- Results or Outcomes : The TPCN composites showed high activity in the adsorption and photodegradation of rhodamine B, with 99% degradation under visible light in 40 minutes .
Scientific Field: Environmental Science
Scientific Field: Materials Science
- Application : This compound can be used in the creation of composites for organic dye removal .
- Method of Application : Tris(4-aminophenyl)amine-based polyimide (TP), which has significant adsorption properties, is combined with graphitic carbon nitride to form TPCN composites . These composites show improved charge separation, slow recombination of electron-hole pairs, and enhanced light absorption .
- Results or Outcomes : The TPCN composites showed high activity in the adsorption and photodegradation of rhodamine B, with 99% degradation under visible light in 40 minutes .
Scientific Field: Environmental Science
Scientific Field: Materials Science
Safety And Hazards
Propiedades
IUPAC Name |
4-[3-(dimethylamino)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCVQDVCZWFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375489 | |
| Record name | N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
CAS RN |
42817-60-7 | |
| Record name | N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-(dimethylamino)propyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

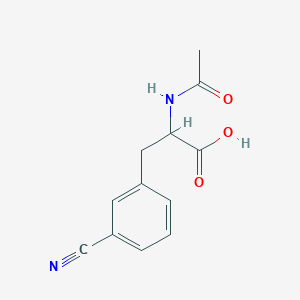
![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)
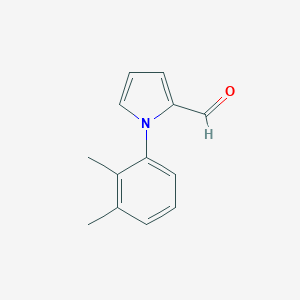
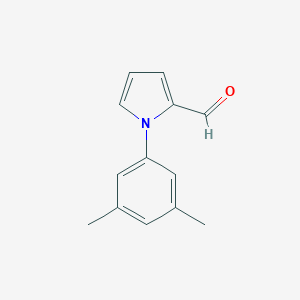
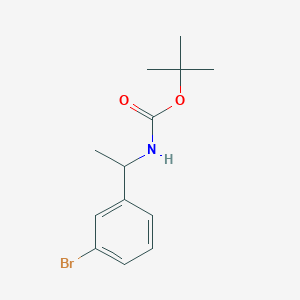
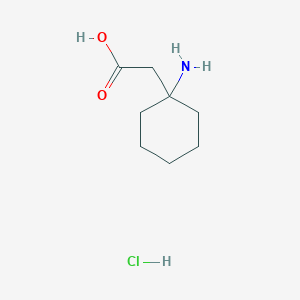
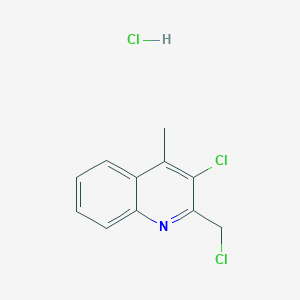
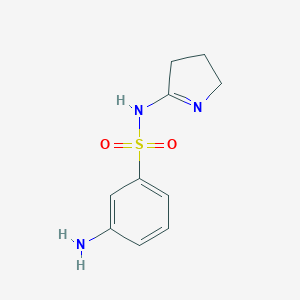
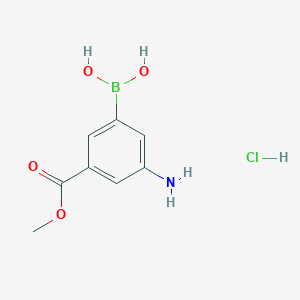
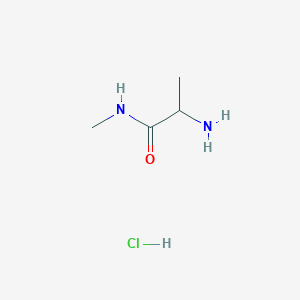
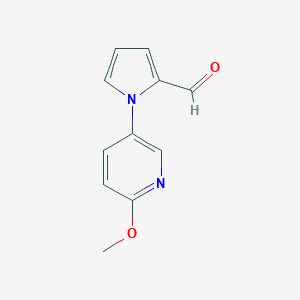
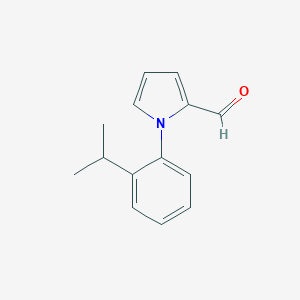
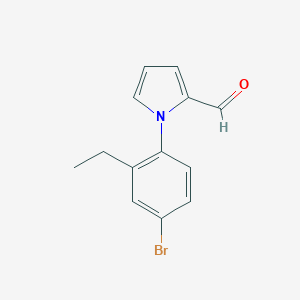
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)